molecular formula C18H21N3O4S B5754722 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No. B5754722
M. Wt: 375.4 g/mol
InChI Key: NNWKKQIJHAQLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine, also known as MNPS, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been shown to have various biochemical and physiological effects.

Scientific Research Applications

1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used in various scientific research applications, including drug discovery, neuroscience, and cancer research. It has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development. In neuroscience, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been used to study the function of certain ion channels and receptors in the brain. In cancer research, 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have anti-tumor effects in vitro and in vivo.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and fluid secretion. 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor and the NMDA receptor.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and analgesic effects. It has also been shown to have effects on ion channels and receptors in the brain, which may be involved in its analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug development. However, one limitation of using 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One direction is to further investigate its mechanism of action, particularly its effects on ion channels and receptors in the brain. Another direction is to explore its potential as a drug candidate for various diseases, such as cancer and neurological disorders. Additionally, further research could be done to improve the solubility of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in aqueous solutions, which would make it more versatile in lab experiments.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the reaction of 1-(3-methylbenzyl)piperazine with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography. The yield of 1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is typically around 70%.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-15-4-2-5-16(12-15)14-19-8-10-20(11-9-19)26(24,25)18-7-3-6-17(13-18)21(22)23/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWKKQIJHAQLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

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